molecular formula C6H13NO2 B8808633 (S)-N-ethylalanine methyl ester

(S)-N-ethylalanine methyl ester

Cat. No. B8808633
M. Wt: 131.17 g/mol
InChI Key: PDWIKEWZWZGBKT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-ethylalanine methyl ester is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-N-ethylalanine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-ethylalanine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-N-ethylalanine methyl ester

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (2S)-2-(ethylamino)propanoate

InChI

InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m0/s1

InChI Key

PDWIKEWZWZGBKT-YFKPBYRVSA-N

Isomeric SMILES

CCN[C@@H](C)C(=O)OC

Canonical SMILES

CCNC(C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-[ethyl(2-nitrobenzenesulfonyl)amino]propionate (8.07 g; 25.5 mmol) is dissolved in 250 ml of acetonitrile, and thiophenol (1.12 eq.; 28.7 mmol; 2.93 ml) and K2CO3 (3.25 eq.; 82.9 mmol; 11.45 g) are then added. The reaction medium is stirred overnight at room temperature. The crude product is evaporated to dryness and then taken up in ether. The organic phase is acidified with 1N hydrochloric acid and then washed with water. The aqueous phases are combined and then washed with ether and basified with potassium carbonate. The basic aqueous phase is extracted with ether three times. The three ether phases are washed with water and then with saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated to dryness to give 1.04 g of the expected product.
Name
Methyl 2-[ethyl(2-nitrobenzenesulfonyl)amino]propionate
Quantity
8.07 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.45 g
Type
reactant
Reaction Step Two
Yield
31%

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